molecular formula C14H13NO3 B13025529 5-(1,3-Dihydroisobenzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylicacid

5-(1,3-Dihydroisobenzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylicacid

Katalognummer: B13025529
Molekulargewicht: 243.26 g/mol
InChI-Schlüssel: GVVWNBITYMQVQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1,3-Dihydroisobenzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylicacid is a complex organic compound that features a unique structure combining a dihydroisobenzofuran moiety with a pyrrole carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dihydroisobenzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylicacid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

5-(1,3-Dihydroisobenzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

5-(1,3-Dihydroisobenzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylicacid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structure.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(1,3-Dihydroisobenzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylicacid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(1,3-Dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide: This compound shares a similar dihydroisobenzofuran moiety but differs in its functional groups.

    1,3-Dihydroisobenzofuran-4-yl azide: Another related compound with a different functional group, used in various chemical applications.

Uniqueness

5-(1,3-Dihydroisobenzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylicacid is unique due to its combination of a dihydroisobenzofuran moiety with a pyrrole carboxylic acid group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Eigenschaften

Molekularformel

C14H13NO3

Molekulargewicht

243.26 g/mol

IUPAC-Name

5-(1,3-dihydro-2-benzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C14H13NO3/c1-8-5-12(15-13(8)14(16)17)10-4-2-3-9-6-18-7-11(9)10/h2-5,15H,6-7H2,1H3,(H,16,17)

InChI-Schlüssel

GVVWNBITYMQVQU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(NC(=C1)C2=CC=CC3=C2COC3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.